Cas no 15136-24-0 ((3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione)

(3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione structure
15136-24-0 structure
Product Name:(3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione
Numero CAS:15136-24-0
MF:C11H20N2O2
MW:212.288702964783
CID:2067024
PubChem ID:25220884
Update Time:2025-06-12

(3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • (3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione
    • (3S,6S)-3-isopropyl-6-isobutylpiperazine-2,5-dione
    • cis-cyclo(Val-Leu)
    • cyclo(L-Leu-L-Val)
    • cyclo(L-Val-L-Leu)
    • cyclo-Leu-Val
    • cyclo
    • (3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione
    • 15136-24-0
    • HY-N12056
    • (3S,6S)-3-isobutyl-6-isopropyl-piperazine-2,5-dione
    • Cyclo(L-leucyl-L-valyl)
    • CS-0891198
    • CHEBI:214208
    • (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
    • DTXSID50649367
    • SCHEMBL2869111
    • CHEMBL1957402
    • DA-62582
    • (3S,6S)-3-Isobutyl-6-isopropylpiperazine-2,5-dione
    • Inchi: 1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1
    • Chiave InChI: UPOUGDHEEGKEGS-IUCAKERBSA-N
    • Sorrisi: O=C1[C@H](CC(C)C)NC([C@H](C(C)C)N1)=O

Proprietà calcolate

  • Massa esatta: 212.152477885g/mol
  • Massa monoisotopica: 212.152477885g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 261
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 58.2Ų

(3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
T79972-1mg
Cyclo(L-leucyl-L-valyl)
15136-24-0 99.10%
1mg
¥ 1300 2024-07-24
TargetMol Chemicals
T79972-5mg
Cyclo(L-leucyl-L-valyl)
15136-24-0 99.10%
5mg
¥ 3250 2024-07-24
TargetMol Chemicals
T79972-10mg
Cyclo(L-leucyl-L-valyl)
15136-24-0 99.10%
10mg
¥ 4750 2024-07-24
TargetMol Chemicals
T79972-25mg
Cyclo(L-leucyl-L-valyl)
15136-24-0 99.10%
25mg
¥ 7480 2024-07-24
TargetMol Chemicals
T79972-50mg
Cyclo(L-leucyl-L-valyl)
15136-24-0 99.10%
50mg
¥ 9870 2024-07-24
TargetMol Chemicals
T79972-100mg
Cyclo(L-leucyl-L-valyl)
15136-24-0 99.10%
100mg
¥ 13600 2024-07-24
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.